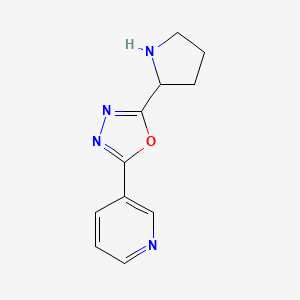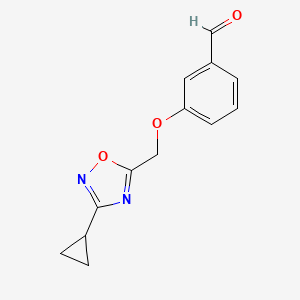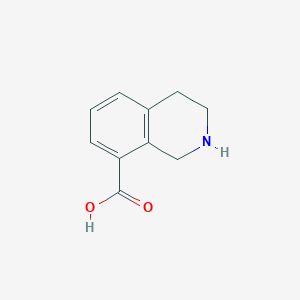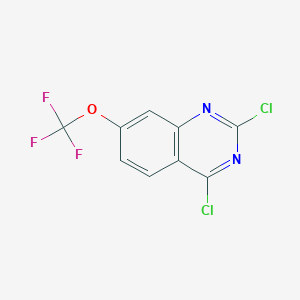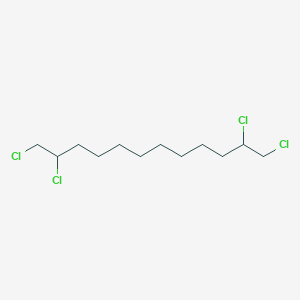
1,2,11,12-Tetrachlorododecane
Descripción general
Descripción
1,2,11,12-Tetrachlorododecane is a chemical compound with the molecular formula C12H22Cl4 . It is also known by other synonyms .
Molecular Structure Analysis
The molecular structure of 1,2,11,12-Tetrachlorododecane consists of a dodecane (12 carbon atoms) backbone with four chlorine atoms attached to the 1st, 2nd, 11th, and 12th carbon atoms .Aplicaciones Científicas De Investigación
1. Proton-driven Self-assembled Systems
1,2,11,12-Tetrachlorododecane is structurally related to cyclam compounds. Research on cyclam-cored dendrimers, such as 1,4,8,11-tetrakis(naphthylmethyl)cyclam, demonstrated their role in forming acid-driven adducts with metal complexes. These adducts, involving cyclam and metal complexes like Ru(bpy)(CN)4, showed fluorescence quenching due to energy transfer to the metal complex. These interactions were manipulable with acid and base additions, exhibiting optical outputs that behave according to XOR and XNOR logic gates (Bergamini et al., 2004).
2. Extraction of Metal Ions
Similar macrocyclic compounds like 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane have been utilized in chloroform solutions for the quantitative extraction of various metal ions such as lead(II), cadmium(II), copper(II), and zinc(II). This application demonstrates the potential of similar chlorinated macrocycles in selective metal ion extraction (Brzózka & Trybulowa, 1985).
3. Complexation in Chemistry
The complexation of titanium with 1,4,7,10-tetraoxacyclododecane, a structurally similar compound to 1,2,11,12-Tetrachlorododecane, provides insight into the potential of such chlorinated macrocycles in forming complex compounds. This complexation results in a discrete di-µ-oxo-dititanium cation, highlighting its potential in forming unique molecular structures (Willey, Palin, & Alcock, 1992).
4. Photocatalytic Degradation Studies
Research on chlorinated alkanes like 1,10-Dichlorodecane, which shares some structural similarities with 1,2,11,12-Tetrachlorododecane, revealed effective photocatalytic degradation in aqueous suspensions of TiO2. This suggests potential applications of 1,2,11,12-Tetrachlorododecane in environmental remediation and degradation processes (El-Morsi et al., 2000).
Safety and Hazards
1,2,11,12-Tetrachlorododecane may pose various hazards. It has been categorized under various hazard levels including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and others .
Propiedades
IUPAC Name |
1,2,11,12-tetrachlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl4/c13-9-11(15)7-5-3-1-2-4-6-8-12(16)10-14/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBGXUKKHVDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(CCl)Cl)CCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697804 | |
| Record name | 1,2,11,12-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,11,12-Tetrachlorododecane | |
CAS RN |
210115-98-3 | |
| Record name | 1,2,11,12-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





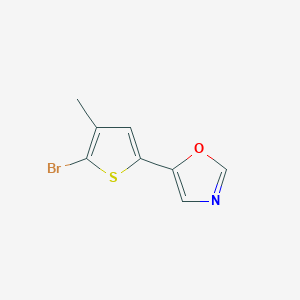




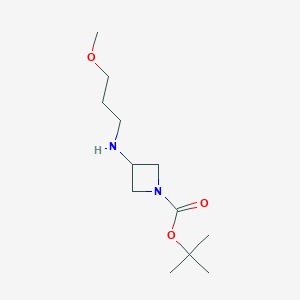
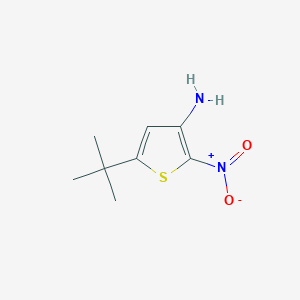
![(3,4-Dihydro-2H-benzo[1,4]oxazin-8-YL)-methanol](/img/structure/B1504235.png)
